molecular formula C19H18ClN3O3 B5333884 N-(3-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonylamino}phenyl)acetamide

N-(3-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonylamino}phenyl)acetamide

Cat. No.: B5333884
M. Wt: 371.8 g/mol
InChI Key: PSWUEWBHEAJQCQ-UHFFFAOYSA-N
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Description

N-(3-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonylamino}phenyl)acetamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a pyrrolidinone ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonylamino}phenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the pyrrolidinone ring, followed by the introduction of the chlorophenyl group and the acetamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonylamino}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(3-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonylamino}phenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-{[1-(4-ch

Biological Activity

N-(3-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonylamino}phenyl)acetamide is a synthetic compound with significant potential in medicinal chemistry. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • Pyrrolidinone ring : Imparts unique chemical properties.
  • 4-Chlorophenyl group : Enhances biological activity through potential interactions with various molecular targets.
  • Acetamide moiety : Contributes to its solubility and stability.

The molecular formula for this compound is C18H16ClN2O2C_{18}H_{16}ClN_{2}O_{2} with a molecular weight of approximately 346.78 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains, with moderate to strong activity observed against Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes .
  • Anticancer Properties : There is emerging evidence supporting its potential in cancer therapy, particularly through mechanisms involving apoptosis induction and cell cycle arrest .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on structural activity relationship (SAR) studies:

  • Receptor Binding : The compound may interact with specific receptors or enzymes, modulating their activity and influencing cellular signaling pathways.
  • Inhibition of Pathological Processes : By inhibiting key enzymes involved in disease processes, the compound could potentially alter the progression of conditions such as cancer and bacterial infections.
  • Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which could contribute to their overall therapeutic effects .

Case Studies

  • Antibacterial Screening :
    • A study evaluated the antibacterial properties of similar compounds and found that those containing the 4-chlorophenyl moiety exhibited significant inhibitory effects against multiple bacterial strains, reinforcing the potential efficacy of this compound .
  • Enzyme Inhibition Studies :
    • Compounds structurally related to this compound demonstrated strong inhibition against AChE with IC50 values indicating effective concentrations for therapeutic use .

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntibacterialModerate to strong against S. typhi and B. subtilis
Enzyme InhibitionStrong AChE inhibition
AnticancerInduction of apoptosis
AntioxidantPotential antioxidant properties

Properties

IUPAC Name

N-(3-acetamidophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3/c1-12(24)21-15-3-2-4-16(10-15)22-19(26)13-9-18(25)23(11-13)17-7-5-14(20)6-8-17/h2-8,10,13H,9,11H2,1H3,(H,21,24)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWUEWBHEAJQCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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